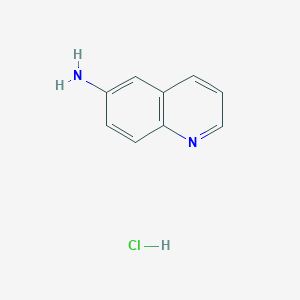

Quinolin-6-amine hydrochloride

Description

The exact mass of the compound Quinolin-6-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163952. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinolin-6-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-6-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHBRLVPWUDRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484135 | |

| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53472-17-6 | |

| Record name | 53472-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Quinolin-6-amine

An In-depth Technical Guide to the Synthesis of Quinolin-6-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Quinolin-6-amine is a pivotal heterocyclic amine that serves as a fundamental building block in the landscape of modern medicinal chemistry and materials science.[1][2] Its rigid, bicyclic aromatic structure is a common scaffold found in a multitude of pharmacologically active agents, including those with antibacterial and anticancer properties.[3][4] Furthermore, its inherent fluorescent properties make it a valuable precursor for developing sophisticated bio-imaging probes and advanced optoelectronic materials.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for handling, formulation, and various downstream applications.

This guide provides a comprehensive, field-proven pathway for the synthesis of quinolin-6-amine hydrochloride. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a self-validating protocol designed for reproducibility and scalability.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule, quinolin-6-amine hydrochloride, dictates a multi-step approach. The final salt formation is a straightforward acid-base reaction. The core challenge lies in the construction of the 6-aminoquinoline scaffold. The most robust and industrially relevant strategy involves the initial synthesis of a stable precursor, 6-nitroquinoline, followed by a selective reduction of the nitro group to the desired amine. This two-stage process allows for greater control and purification at the intermediate stage, ensuring a high-quality final product.

The synthesis of the 6-nitroquinoline core is ideally achieved through a classical named reaction, the Skraup synthesis, which is renowned for its efficacy in constructing the quinoline ring system from readily available starting materials.[5]

Caption: Retrosynthetic pathway for Quinolin-6-amine HCl.

Primary Synthesis Pathway: The Skraup-Reduction Route

This pathway is the most widely validated and scalable method for producing high-purity quinolin-6-amine hydrochloride. It is presented here in three distinct stages: synthesis of the nitro intermediate, reduction to the amine, and final salt formation.

Stage 1: Synthesis of 6-Nitroquinoline via Skraup Reaction

The Skraup synthesis is a powerful cyclization reaction that constructs the quinoline ring from an aniline, glycerol, a dehydrating acid (sulfuric acid), and an oxidizing agent.[6][7] In this specific application, p-nitroaniline serves as the aniline component, directly installing the nitro group at the desired 6-position of the resulting quinoline ring.

Causality Behind Experimental Choices:

-

Glycerol & Sulfuric Acid: Concentrated sulfuric acid first dehydrates glycerol to form acrolein (in situ). This highly reactive α,β-unsaturated aldehyde is the key electrophile in the reaction.[6]

-

Michael Addition: The amino group of p-nitroaniline acts as a nucleophile, attacking the acrolein via a Michael addition.

-

Cyclization & Dehydration: The acidic environment catalyzes the subsequent intramolecular cyclization and dehydration, forming the dihydroquinoline ring.

-

Oxidizing Agent: An oxidizing agent is required for the final aromatization step, converting the 1,2-dihydroquinoline intermediate to the stable aromatic quinoline ring. The reaction is often designed so that the starting nitroaniline can itself act as the oxidant, though external oxidants like nitrobenzene or arsenic acid were historically used.[6] The use of an iodine catalyst can moderate the reaction and improve yields.[8]

Warning: The Skraup synthesis is notoriously exothermic and can become violent if not carefully controlled.[9] The reaction should be performed in a high-capacity flask with efficient overhead stirring and careful temperature monitoring.

Experimental Protocol: Synthesis of 6-Nitroquinoline [8]

-

Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 65 mL (0.89 mol) of glycerol.

-

Acid Addition: While stirring and cooling in an ice bath, slowly add 79 mL (1.31 mol) of concentrated sulfuric acid. Maintain the temperature below 70°C.

-

Addition of p-Nitroaniline: Once the acid addition is complete, add 40 g (0.29 mol) of p-nitroaniline in portions, allowing the temperature to rise to approximately 85°C over 40 minutes.

-

Catalyst Addition: Prepare a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Reaction Heating: Slowly heat the mixture to 135°C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a large beaker containing ice water. Neutralize the solution to pH 3-4 using a saturated sodium hydroxide solution.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

-

Drying: Dry the solid product in a vacuum oven at 80°C to yield 6-nitroquinoline.

Stage 2: Reduction of 6-Nitroquinoline to 6-Aminoquinoline

The selective reduction of the aromatic nitro group to a primary amine is a critical transformation. While several reagents can accomplish this, catalytic hydrogenation offers the cleanest conversion with high yields and is environmentally preferable to stoichiometric metal reductants like SnCl₂.[10][11]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It provides a high surface area for the reaction to occur.

-

Hydrogen Source: The reduction can be achieved using hydrogen gas (H₂) or a hydrogen transfer agent like hydrazine hydrate (N₂H₄·H₂O). Hydrazine hydrate is often preferred in a laboratory setting as it avoids the need for specialized high-pressure hydrogenation equipment.

-

Solvent: Ethanol is an excellent solvent for this reaction, as it solubilizes the 6-nitroquinoline and is compatible with the catalyst and reducing agent.

Caption: Workflow for the catalytic reduction of 6-nitroquinoline.

Experimental Protocol: Reduction via Catalytic Transfer Hydrogenation [8]

-

Reaction Setup: In a 500 mL round-bottom flask, combine 30 g (0.172 mol) of 6-nitroquinoline, 250 mL of ethanol, and 19.2 g (0.30 mol) of 80% hydrazine hydrate solution.

-

Catalyst Addition: Carefully add 3.0 g of 10% Palladium on carbon (Pd/C) to the stirred suspension.

-

Heating: Heat the reaction mixture in an oil bath to reflux for 6 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Filtration: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by vacuum filtration through a pad of Celite, washing the pad with additional ethanol. Caution: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake moist with ethanol or water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminoquinoline product. This is typically of sufficient purity for the next step.

Stage 3: Formation and Purification of Quinolin-6-amine Hydrochloride

The final step is the conversion of the free base, 6-aminoquinoline, to its hydrochloride salt. This not only improves solubility and stability but also serves as an effective method of purification, as the salt can be selectively precipitated from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Solvent System: A non-polar solvent like diethyl ether is used to dissolve the free base. The hydrochloride salt is largely insoluble in ether, allowing for its precipitation upon addition of HCl.

-

HCl Source: Gaseous hydrogen chloride or a solution of HCl in a non-aqueous solvent (like isopropanol or ether) is used to avoid introducing water, which could interfere with the precipitation and drying of the final product.

Experimental Protocol: Hydrochloride Salt Formation [12]

-

Dissolution: Dissolve the crude 6-aminoquinoline from the previous step in a suitable volume of diethyl ether.

-

Precipitation: While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise.

-

Isolation: The quinolin-6-amine hydrochloride will precipitate as a solid. Collect the precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the product in a vacuum oven to obtain the final quinolin-6-amine hydrochloride.

Data Summary and Validation

The following table summarizes the expected outcomes for the primary synthesis pathway, providing a benchmark for laboratory validation.

| Stage | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |

| 1. Skraup Synthesis | p-Nitroaniline, Glycerol, H₂SO₄, I₂/KI | 135 | 4 | ~75% | ≥95% |

| 2. Reduction | 6-Nitroquinoline, N₂H₄·H₂O, 10% Pd/C | Reflux (~85) | 6 | >90% | >98% |

| 3. Salt Formation | 6-Aminoquinoline, HCl in Ether | Room Temp | <1 | Quantitative | >99% |

Yields and purity are based on reported values and may vary based on experimental conditions and scale.[8]

Alternative Synthetic Approaches

While the Skraup-Reduction pathway is highly effective, other classical methods for quinoline synthesis can be adapted to produce 6-aminoquinoline or its derivatives. These are particularly useful if alternative substitution patterns are desired.

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14] To synthesize a 6-aminoquinoline derivative, one would start with a 2,5-diaminobenzaldehyde or a related ketone. This route is valued for its operational simplicity and the direct formation of the quinoline ring in a single step.[15]

-

Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions.[5][16] Using p-phenylenediamine as the starting aniline would lead to the 6-aminoquinoline scaffold, although regioselectivity could be a concern.

Conclusion

The synthesis of quinolin-6-amine hydrochloride is most reliably achieved through a well-controlled, three-stage process commencing with the Skraup synthesis of 6-nitroquinoline, followed by catalytic transfer hydrogenation, and concluding with hydrochloride salt formation. This pathway is robust, scalable, and utilizes readily available starting materials. By understanding the chemical principles behind each step—from the in situ generation of acrolein in the Skraup reaction to the mechanism of catalytic hydrogenation—researchers can confidently execute this synthesis, troubleshoot potential issues, and produce high-purity material essential for advancements in drug discovery and materials science.

References

- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

- ChemicalBook. 6-Aminoquinoxaline synthesis.

- ResearchGate. Friedländer synthesis of quinolines 4 and 6. | Download Scientific Diagram.

- ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products.

- J&K Scientific LLC. Friedländer Synthesis.

- Organic Reactions. The Friedländer Synthesis of Quinolines.

- SciSpace. Synthesis of derivatives of quinoline.

- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

- ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.

- PMC - NIH. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.

- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline.

- PubMed. 6-Aminoquinolones: a new class of quinolone antibacterials?.

- Guidechem. How to synthesize 6-aminoquinoline - FAQ.

- Slideshare. synthesis of quinoline derivatives and its applications | PPTX.

- Organic Chemistry Portal. Synthesis of quinolines.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- PubChem - NIH. 6-Aminoquinoline | C9H8N2 | CID 11373.

- MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.

- Sigma-Aldrich. 6-Aminoquinoline 98 580-15-4.

- Modern Chemical. The Role of 6-Aminoquinoline in Modern Chemical Synthesis.

- Wikipedia. Quinine.

- Google Patents. JPH01153679A - Purification of isoquinoline.

- LookChem. Purification of Quinoline - Chempedia.

- PubMed. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.

- NIH. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.

- Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in.

- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.

- ACS Publications. Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO | The Journal of Physical Chemistry C.

- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.

- MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.

- Alfa Chemistry. Friedländer Quinoline Synthesis.

- PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.

- ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.

- YouTube. Combe's synthesis of quinoline || detailed mechanism.

Sources

- 1. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. guidechem.com [guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. jk-sci.com [jk-sci.com]

- 14. organicreactions.org [organicreactions.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Quinolin-6-amine hydrochloride derivatives and analogs

An In-Depth Technical Guide to Quinolin-6-amine Hydrochloride Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] This guide focuses specifically on Quinolin-6-amine, its hydrochloride salt, and its analogs, providing an in-depth technical resource for researchers, chemists, and drug development professionals. We will explore the synthetic rationale for accessing this core, detailed methodologies for its characterization, its diverse therapeutic applications, and the underlying mechanisms of action. By integrating foundational chemical principles with practical, field-proven protocols, this document serves as both a strategic overview and a hands-on guide for leveraging the quinolin-6-amine scaffold in modern drug discovery programs.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Quinoline

Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[2][3] This bicyclic structure is not merely a synthetic curiosity; it is a recurring motif in over 200 biologically active alkaloids, including the renowned antimalarial agent, quinine.[3] The electronic properties of the quinoline ring system, combined with its relative planarity and ability to participate in various intermolecular interactions, make it an ideal framework for designing molecules that can bind to diverse biological targets.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][4]

Strategic Importance of the 6-Amino Position

The specific placement of substituents on the quinoline ring is critical for modulating biological activity. The 6-position, located on the benzene portion of the scaffold, is of particular interest. An amino group at this position (Quinolin-6-amine or 6-aminoquinoline) provides a crucial handle for synthetic elaboration. This primary amine can be readily functionalized to generate extensive libraries of derivatives, such as amides, sulfonamides, and ureas, allowing for fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity. This versatility makes Quinolin-6-amine a valuable intermediate for developing new chemical entities.[5]

The Role of the Hydrochloride Salt in Pharmaceutical Development

While the free base form of Quinolin-6-amine is a critical synthetic intermediate, its hydrochloride salt (Quinolin-6-amine HCl) is often preferred for biological and pharmaceutical applications. The formation of a hydrochloride salt significantly improves the aqueous solubility and stability of the parent amine. This is a critical consideration in drug development, as poor solubility can hinder formulation, bioavailability, and ultimately, therapeutic efficacy. The salt form ensures that the compound can be reliably dissolved in aqueous media for in vitro assays and formulated into viable dosage forms for in vivo studies.

Synthesis and Derivatization Strategies

The construction of the quinoline scaffold is a well-established field of organic chemistry, with several named reactions providing reliable access. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Foundational Synthesis of the Quinoline Ring

Classical methods remain highly relevant for the gram-scale synthesis required in research and development.

-

Skraup Synthesis: This is a powerful method for producing quinolines, which involves heating an aromatic amine with glycerin, sulfuric acid, and an oxidizing agent (like the nitro compound corresponding to the starting amine).[6] The sulfuric acid acts as both a dehydrating agent and a catalyst. The reaction proceeds through the dehydration of glycerin to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the quinoline ring.[6]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid, often hydrochloric acid, to react with anilines.[7]

-

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone) in the presence of an acid or base catalyst.[7] It offers a high degree of control over the final substitution pattern.

Modern synthetic protocols are continuously being developed to improve yields, reduce waste, and increase efficiency, often employing transition-metal catalysis or green chemistry principles like using recyclable ionic liquids or iodine-mediated reactions.[2][8]

Workflow for Drug Discovery Using Quinoline Scaffolds

The development of new drugs from the quinolin-6-amine core follows a logical and iterative process. This begins with the strategic synthesis of the core and its derivatives, followed by rigorous purification and characterization, and finally, comprehensive biological evaluation.

Caption: A typical drug discovery workflow utilizing the quinolin-6-amine scaffold.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of newly synthesized compounds.

Core Properties of Quinolin-6-amine

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂ | [9][10] |

| Molar Mass | 144.17 g/mol | [10] |

| Appearance | Dark yellow to brown crystalline powder | [9] |

| Melting Point | 115-119 °C | |

| Solubility | Sparingly soluble in water | [9] |

| pKa | 5.63 (for the conjugate acid) | [9] |

| CAS Number | 580-15-4 | [9][10] |

Spectroscopic Characterization

A combination of spectroscopic techniques is required for unambiguous structure elucidation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons in the aromatic region confirm the quinoline structure and the position of substituents.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using ESI-TOF (Electrospray Ionization - Time of Flight), provides an exact mass of the compound, which is used to confirm its elemental composition.[11]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify key functional groups. For quinolin-6-amine derivatives, characteristic peaks for N-H stretching (of the amine or amide), C=O stretching (of an amide), and aromatic C-H and C=C bonds would be expected.[12]

-

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to assess the purity of the final compound.[12]

Key Therapeutic Applications and Mechanisms of Action

Quinolin-6-amine derivatives have shown promise in several critical therapeutic areas.

Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like quinine and chloroquine.[3] 6-Aminoquinoline itself is recognized as an antimalarial agent.[9]

-

Mechanism of Action: During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into a non-toxic crystalline substance called hemozoin. Quinoline-based drugs are believed to interfere with this detoxification process by capping the growing hemozoin crystal, which leads to the buildup of toxic heme and subsequent death of the parasite.[9][13]

Caption: Mechanism of action for quinoline-based antimalarial drugs.

Antibacterial Activity

Fluoroquinolones are a major class of synthetic antibiotics. While not direct derivatives of 6-aminoquinoline, they share the core quinoline (or quinolone) scaffold and a similar mechanism of action that can be relevant for novel 6-aminoquinoline analogs.[11]

-

Mechanism of Action: These compounds target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing the topological state of DNA during replication and transcription. By forming a stable complex with the enzyme and DNA, quinolones inhibit the re-ligation of the DNA strands, leading to double-strand breaks and bacterial cell death.[11]

Caption: Mechanism of action for quinolone-based antibacterial agents.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14] They can induce apoptosis (programmed cell death) and inhibit cell migration and angiogenesis.[15]

-

Mechanism of Action: The mechanisms are diverse, but a common theme is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. Pathways that have been identified as targets for quinoline derivatives include the PI3K-PKB/Akt pathway, epidermal growth factor receptor (EGFR), and other non-receptor tyrosine kinases.[14]

Experimental Protocols

The following protocols are generalized procedures intended as a starting point. Researchers must adapt them based on the specific substrate and scale, always adhering to rigorous safety standards.

Protocol 1: Synthesis of Quinolin-6-amine via Modified Skraup Synthesis

This protocol is adapted from the classical Skraup synthesis, using p-nitroaniline as the starting material, followed by a reduction step.

Step A: Synthesis of 6-Nitroquinoline

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add p-nitroaniline.

-

Addition: Add an oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene corresponding to the aniline). Slowly add glycerin to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice. Neutralize the solution with a base (e.g., concentrated NaOH solution) until it is strongly alkaline.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-nitroquinoline can be purified by column chromatography or recrystallization.

Step B: Reduction to Quinolin-6-amine

-

Setup: Dissolve the crude 6-nitroquinoline from Step A in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent. A common method is catalytic hydrogenation (H₂, Pd/C) or using a metal in acid (e.g., SnCl₂ in concentrated HCl).

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Workup: Filter off the catalyst (if used). If an acid was used, neutralize the solution with a base to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude Quinolin-6-amine can be further purified by recrystallization.[12]

Protocol 2: Preparation of Quinolin-6-amine Hydrochloride

-

Dissolution: Dissolve the purified Quinolin-6-amine free base in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).

-

Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in ether) dropwise until the precipitation is complete. A pH of ~2 should be targeted.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold solvent (e.g., cold ethanol or ether) to remove any excess acid.

-

Drying: Dry the Quinolin-6-amine hydrochloride salt under vacuum to obtain the final product.

Protocol 3: In Vitro Antibacterial Screening (Broth Microdilution Method)

-

Preparation: Prepare a stock solution of the test compound (e.g., a Quinolin-6-amine derivative) in DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton broth.

-

Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli or S. aureus) to each well. Include positive (broth + bacteria, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Future Perspectives and Conclusion

The Quinolin-6-amine scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

-

Novel Derivatizations: Exploring new and diverse chemical transformations of the 6-amino group to access novel chemical space.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets of active compounds to understand their polypharmacology and potential for drug resistance.

-

Computational Chemistry: Utilizing in silico methods like molecular docking and molecular dynamics simulations to rationally design new derivatives with improved potency and selectivity.[11]

-

New Therapeutic Areas: Screening Quinolin-6-amine libraries against new targets and disease models to uncover unexpected biological activities.

References

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. (2023).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- 6-Aminoquinoline 580-15-4 wiki - Guidechem.

- Synthesis of derivatives of quinoline. - SciSpace.

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023).

- Synthesis of quinolines - Organic Chemistry Portal.

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands.

- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020).

- Quinoline - Wikipedia.

- Quinine - Wikipedia.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).

- Protocol for the synthesis of quinoline derivatives. - ResearchGate.

- 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem - NIH.

- 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed.

- 6-Aminoquinoline 98 580-15-4 - Sigma-Aldrich.

- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor.

- 6-Aminoquinoline - Chem-Impex.

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. scispace.com [scispace.com]

- 7. iipseries.org [iipseries.org]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. Page loading... [wap.guidechem.com]

- 10. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. impactfactor.org [impactfactor.org]

- 13. Quinine - Wikipedia [en.wikipedia.org]

- 14. brieflands.com [brieflands.com]

- 15. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

Quinolin-6-amine hydrochloride discovery and history

Discovery, Synthesis, and Pharmaceutical Utility[1][2]

Executive Summary

Quinolin-6-amine hydrochloride (CAS: 580-15-4 for free base; salt forms vary) represents a critical "privileged scaffold" in medicinal chemistry.[1][2] Unlike the 8-aminoquinoline class (famous for antimalarials like Primaquine), the 6-amino isomer serves primarily as a versatile nucleophilic building block for kinase inhibitors, fluorescent probes, and Schiff base ligands. This guide details the transition of this molecule from a coal-tar curiosity to a high-purity pharmaceutical intermediate, emphasizing the Skraup synthesis lineage and the stability advantages of the hydrochloride salt form.

Part 1: Historical Genesis & Structural Evolution

The history of quinolin-6-amine is not defined by a single "eureka" moment but rather the industrial evolution of aromatic heterocyclic chemistry in the 19th century.

1.1 The Coal Tar Era (1834–1880)

The parent compound, quinoline, was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834.[3] However, functionalizing the quinoline ring at specific positions remained a synthetic challenge until the late 19th century. The 6-position is "distal" to the nitrogen, meaning it does not share the direct electronic activation seen at the 2- or 4-positions, making direct amination difficult.

1.2 The Skraup Breakthrough (1880)

The synthetic accessibility of 6-aminoquinoline is directly tied to Zdenko Hans Skraup . In 1880, Skraup developed a method to synthesize the quinoline ring from aniline and glycerol.[4][5] By substituting the starting material with 4-nitroaniline , chemists could force the cyclization to yield 6-nitroquinoline , which could then be reduced to the amine.

-

Causality: The use of 4-nitroaniline dictates the regiochemistry. The nitro group at the para position of the aniline becomes the 6-position of the resulting quinoline ring.

Part 2: Synthetic Methodologies & Mechanism[6][7]

The synthesis of Quinolin-6-amine hydrochloride involves a two-stage workflow: constructing the ring (Skraup) and activating the amine (Reduction/Salting).

2.1 The Modified Skraup Synthesis

The classic route remains the most robust for large-scale production.

-

Reagents: 4-Nitroaniline, Glycerol, Sulfuric Acid (

), Oxidizing Agent (Nitrobenzene or -

Mechanism:

-

Dehydration: Glycerol dehydrates in hot acid to form acrolein .[4][6]

-

Michael Addition: The amine of 4-nitroaniline attacks the

-carbon of acrolein. -

Cyclization: Electrophilic attack on the aromatic ring closes the ring.

-

Oxidation: The intermediate dihydroquinoline is oxidized to the fully aromatic quinoline.[6]

-

2.2 Reduction to the Amine

The 6-nitroquinoline intermediate is reduced to 6-aminoquinoline.

-

Classic Method: Tin(II) chloride (

) in HCl or Iron ( -

Modern Method: Catalytic hydrogenation (

, Pd/C) in methanol.

2.3 Hydrochloride Salt Formation

The free amine is prone to oxidation (turning dark brown/black). Conversion to the hydrochloride salt locks the nitrogen lone pair, preventing oxidation and increasing water solubility.

-

Reaction:

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from raw materials to the stable salt form.

Figure 1: Synthetic pathway from 4-nitroaniline to Quinolin-6-amine HCl, highlighting the Skraup cyclization and salt stabilization steps.

Part 4: Technical Specifications & Properties

Researchers must distinguish between the free base and the salt during experimental design.

| Property | 6-Aminoquinoline (Free Base) | 6-Aminoquinoline HCl (Salt) |

| CAS Number | 580-15-4 | 22989-80-6 (Typical) |

| Molecular Weight | 144.17 g/mol | 180.63 g/mol (Mono-HCl) |

| Appearance | Yellow/Brown Crystalline Solid | Off-white/Pale Yellow Powder |

| Solubility | Soluble in DMSO, Ethanol, DCM | Soluble in Water, Methanol |

| Stability | Oxidizes in air (darkens) | Stable at Room Temp (Desiccated) |

| pKa | ~5.6 (Quinoline N), ~4.0 (Amine N) | N/A (Dissociates) |

Part 5: Experimental Protocol (Self-Validating)

Objective: Synthesis of Quinolin-6-amine Hydrochloride from 6-Nitroquinoline. Safety: Quinoline derivatives are potential mutagens. Work in a fume hood.

Phase 1: Reduction (Nitro

Amine)[7]

-

Setup: Equip a 250mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Dissolution: Dissolve 6-nitroquinoline (1.74 g, 10 mmol) in Ethanol (50 mL).

-

Catalyst Addition: Add 10% Pd/C (170 mg, 10 wt%) carefully under inert atmosphere (

). -

Hydrogenation: Purge with Hydrogen gas (

) using a balloon. Stir vigorously at Room Temperature for 4-6 hours.-

Validation Point: TLC (DCM:MeOH 95:5) should show the disappearance of the non-polar nitro spot and appearance of a polar fluorescent amine spot.

-

-

Filtration: Filter the catalyst through a Celite pad. Wash with ethanol.

Phase 2: Salt Formation (Amine

HCl Salt)

-

Acidification: Cool the ethanolic filtrate to 0°C in an ice bath.

-

Precipitation: Dropwise add 1.25 M HCl in Ethanol (10 mL) or bubble dry HCl gas.

-

Observation: A pale yellow precipitate should form immediately.

-

-

Isolation: Filter the solid under vacuum. Wash with cold diethyl ether (to remove unreacted organic impurities).

-

Drying: Dry under high vacuum at 40°C.

Part 6: Pharmaceutical Applications[1][2][3][12][13]

The 6-amino moiety is a "chemical hook" used to attach the quinoline scaffold to other pharmacophores.

-

Kinase Inhibitors: The quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the 6-amino group is amidated to extend into the solvent channel.

-

Fluorescent Probes: 6-aminoquinoline is highly fluorescent. It is used to tag biological molecules; the fluorescence is quenched upon amide bond formation, often used in protease activity assays.

-

Ligand Synthesis: Reacting the amine with aldehydes yields Schiff bases (imines), which are potent ligands for transition metal catalysis (e.g., Copper or Ruthenium complexes).

References

-

Skraup, Z. H. (1880).[5] "Eine Synthese des Chinolins." Monatshefte für Chemie, 1, 316.

-

PubChem. (n.d.).[1] 6-Aminoquinoline Compound Summary. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1941). Quinoline Synthesis (General Skraup Method). Coll. Vol. 1, p. 478. [Link]

-

Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. [Link]

-

ECHA. (n.d.). Registration Dossier: Quinolin-6-amine. European Chemicals Agency.[1] [Link]

Sources

- 1. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 5. iipseries.org [iipseries.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Aminoquinoline 98 580-15-4 [sigmaaldrich.com]

Methodological & Application

Application Note: Quinolin-6-amine Hydrochloride for Cellular Imaging

Introduction: The Quinoline Scaffold in Fluorescence Microscopy

Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds with significant utility in both pharmaceutical development and materials science.[1][2] Their inherent fluorescence properties, stemming from the fused benzene and pyridine ring system, make them attractive core structures for the development of molecular probes and chemosensors.[3] These probes are instrumental in fluorescence imaging, a non-invasive technique that allows for the real-time visualization of dynamic processes at the molecular level within living systems.[3]

While many complex quinoline-based probes have been engineered for specific targets, such as the Golgi apparatus or lipid droplets, there is a foundational need for understanding the utility of the simpler, unfunctionalized scaffolds.[2] This guide focuses on Quinolin-6-amine hydrochloride, a fundamental quinoline derivative. We provide a comprehensive overview of its properties and a detailed, field-tested framework for its application in general cell imaging, empowering researchers to leverage this accessible fluorophore as a starting point for staining or as a benchmark for developing more complex probes.

Principle of Operation: Fluorescence of the Quinoline Core

The fluorescence of quinoline derivatives is rooted in the π-conjugated system of their bicyclic structure. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent relaxation of this electron back to its ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.[4]

The position of the amino group on the quinoline ring significantly influences the electronic distribution and, consequently, the photophysical properties of the molecule. In 6-aminoquinoline, the amino group acts as an electron-donating group, which can modulate the energy levels of the excited state. While this simple molecule may not exhibit the strong intramolecular charge-transfer (ICT) characteristics of more complex "push-pull" quinoline systems, its electronic properties are sufficient to serve as a basic fluorescent marker.[5] The hydrochloride salt form is primarily utilized to enhance its solubility in aqueous buffers, a critical factor for biological applications.

Physicochemical and Spectral Properties

A clear understanding of the probe's properties is essential for experimental design. The key characteristics of 6-Aminoquinoline, the free base of the hydrochloride salt, are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Quinolin-6-amine hydrochloride | - |

| Synonyms (Free Base) | 6-Aminoquinoline, 6-Quinolinamine | [1] |

| CAS Number (Free Base) | 580-15-4 | [1] |

| Molecular Formula (Free Base) | C₉H₈N₂ | [1] |

| Molecular Weight (Free Base) | 144.17 g/mol | [6] |

| Appearance | Dark yellow to brown crystalline powder | [1] |

| Solubility | Insoluble in water. Soluble in DMSO, Methanol, Chloroform. | [7] |

| Excitation (λex) | Not definitively reported. Predicted in the UV-blue range (~350-420 nm). User validation is required. | - |

| Emission (λem) | Not definitively reported. Predicted in the blue-green range (~440-520 nm). User validation is required. | - |

Note on Spectral Properties: The precise excitation and emission maxima for the unmodified Quinolin-6-amine are not extensively documented in peer-reviewed literature. The predicted range is based on the behavior of related quinoline compounds.[8] It is imperative for the end-user to experimentally determine the optimal settings using a spectrophotometer or by testing various standard filter sets on their fluorescence microscope (e.g., DAPI, FITC).

Detailed Experimental Protocols

These protocols provide a robust starting point for utilizing Quinolin-6-amine hydrochloride in cell imaging. Optimization is essential and is dependent on the cell type, instrumentation, and experimental goals.

Required Materials

-

Quinolin-6-amine hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Serum-free cell culture medium

-

Live-cell imaging solution (e.g., HBSS, phenol red-free medium)

-

Cells of interest plated on imaging-quality glass-bottom dishes or plates

-

(For fixed cells) 4% Paraformaldehyde (PFA) in PBS

-

(For fixed cells) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, or custom sets)

Protocol 1: Preparation of Stock Solution

Rationale: Due to the poor aqueous solubility of the free base, a concentrated stock solution is prepared in an organic solvent like DMSO.[7][9] This allows for accurate dilution into aqueous cell culture media at a final DMSO concentration that is non-toxic to cells (typically ≤0.1%).

-

Calculate Amount: Prepare a 10 mM stock solution. For 6-Aminoquinoline (free base, MW: 144.17 g/mol ), this corresponds to 1.44 mg per 1 mL of DMSO. Adjust calculations based on the molecular weight of the hydrochloride salt if provided by the manufacturer.

-

Dissolution: Add the calculated amount of Quinolin-6-amine hydrochloride powder to the appropriate volume of anhydrous DMSO.

-

Solubilize: Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. The solution should be clear.

-

Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution is stable for several months under these conditions.

Protocol 2: Live-Cell Imaging

This protocol outlines the general procedure for staining living, adherent cells.

Workflow Diagram: Live-Cell Staining

Caption: General workflow for live-cell imaging with Quinolin-6-amine HCl.

Step-by-Step Method:

-

Cell Seeding: Plate cells on imaging-quality glass-bottom dishes or plates. Allow cells to adhere and grow to 60-80% confluency.

-

Rationale: Sub-confluent cells provide better resolution of individual cell morphology. Over-confluent cultures can exhibit altered physiology and staining patterns.

-

-

Prepare Staining Solution: Thaw an aliquot of the 10 mM Quinolin-6-amine HCl stock solution. Dilute it in warm (37°C), serum-free medium to a final working concentration. A good starting range for optimization is 1-10 µM .

-

Rationale: Serum contains proteins that can non-specifically bind to fluorescent probes, leading to high background. The working concentration must be optimized to maximize signal-to-noise while minimizing cytotoxicity.[10]

-

-

Cell Washing: Gently aspirate the complete medium from the cells and wash once with warm PBS or serum-free medium.

-

Staining: Add the prepared staining solution to the cells, ensuring the cell monolayer is fully covered.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes . Protect from light.

-

Rationale: Incubation time is a critical optimization parameter. Shorter times may yield insufficient signal, while longer times may lead to probe sequestration in organelles or increased toxicity.

-

-

Washing: Aspirate the staining solution. Wash the cells 2-3 times with a warm live-cell imaging solution (e.g., HBSS or phenol red-free medium) to remove unbound probe.

-

Rationale: Thorough washing is crucial for reducing background fluorescence and achieving high-contrast images.

-

-

Imaging: Add fresh, warm imaging solution to the cells. Immediately proceed to image using a fluorescence microscope. Acquire images using the experimentally determined optimal excitation/emission settings.

Protocol 3: Fixed-Cell Staining

This compound may also be used for staining fixed cells, though its performance may differ from live-cell applications.

-

Cell Seeding & Fixation: Grow cells on glass coverslips. Wash with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells 3 times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Rationale: Permeabilization is necessary to allow the probe to cross the intact plasma membrane of fixed cells. This step may not be required if the probe primarily stains the membrane or extracellular matrix.

-

-

Staining: Dilute the 10 mM Quinolin-6-amine HCl stock solution to a working concentration (e.g., 5-20 µM) in PBS. Add to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash 3 times with PBS to remove unbound probe.

-

Mounting & Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image as described for live cells.

Optimization and Troubleshooting

Successful imaging requires empirical optimization. Use the following table as a guide.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Incorrect Ex/Em filter set. - Working concentration is too low. - Incubation time is too short. - Probe has degraded. | - Scan for optimal Ex/Em wavelengths. Test standard DAPI and FITC filters. - Increase working concentration incrementally (e.g., 2 µM, 5 µM, 10 µM, 20 µM). - Increase incubation time (e.g., 30 min, 60 min, 90 min). - Use a fresh aliquot of stock solution. |

| High Background | - Working concentration is too high. - Insufficient washing. - Presence of serum during staining. | - Decrease working concentration. - Increase the number and duration of wash steps. - Ensure staining is performed in serum-free medium. |

| Evidence of Cytotoxicity | - Concentration is too high. - Incubation time is too long. - Inherent toxicity of the compound. | - Lower the working concentration and/or reduce incubation time. - Perform a viability assay (e.g., MTT or Trypan Blue) to determine the toxic threshold for your cell line.[10] |

| Rapid Photobleaching | - High excitation light intensity. - Long exposure times. - Inherent photolability of the probe. | - Reduce laser power or lamp intensity to the minimum required for a good signal. - Use shorter exposure times and increase camera gain if necessary. - Use an anti-fade mounting medium for fixed-cell imaging. |

Safety and Handling Precautions

Quinolin-6-amine is classified with several hazards and must be handled with appropriate care.[6]

-

Hazardous: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

-

Handling: Handle in a chemical fume hood to avoid inhalation of the powder.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

Quinolin-6-amine hydrochloride is an accessible, foundational fluorophore that serves as a valuable tool for general cellular imaging. While it lacks the specificity of highly engineered probes, its utility lies in its simplicity and its capacity to illuminate general cellular structures. The protocols and optimization guidelines presented here provide a comprehensive framework for researchers to successfully employ this compound, encouraging a deeper understanding of its behavior and paving the way for its use in more advanced applications or as a scaffold for novel probe development.

References

-

da Silva, J. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Jayanthi, S., et al. (2022). Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles. Research Square. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (n.d.). 6-Aminoquinoline CAS 580-15-4. Chemsrc. Retrieved February 7, 2026, from [Link]

-

Gapińska, M., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. Retrieved February 7, 2026, from [Link]

-

Zhang, W., et al. (2014). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. Retrieved February 7, 2026, from [Link]

-

Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved February 7, 2026, from [Link]

-

Atasever, B., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules. Retrieved February 7, 2026, from [Link]

-

Sivaraman, G., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Approaches in Molecular Medicine. Retrieved February 7, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Quinolin-6-amine hydrochloride as an intermediate in organic synthesis

Technical Guide: Quinolin-6-amine Hydrochloride in Advanced Organic Synthesis

Introduction: The Scaffold & The Salt

Quinolin-6-amine (6-Aminoquinoline) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarials (e.g., Primaquine analogues), kinase inhibitors, and DNA-intercalating agents.

While the free base (CAS 580-15-4) is the reactive species, the hydrochloride salt (CAS 53472-17-6) is the preferred storage form due to its superior oxidative stability and resistance to photo-degradation. However, the presence of the hydrochloride counterion presents a specific challenge: it renders the amine nucleophilically inert until "unmasked."

This guide provides high-fidelity protocols for activating and utilizing Quinolin-6-amine HCl in three critical synthetic pathways: Amide Coupling , Schiff Base Formation , and Buchwald-Hartwig Amination .

Chemical Profile

| Property | Data |

| Compound Name | Quinolin-6-amine Hydrochloride |

| Systematic Name | 6-Aminoquinoline mono-hydrochloride |

| CAS (Salt) | 53472-17-6 |

| CAS (Free Base) | 580-15-4 |

| MW (Salt) | 180.63 g/mol |

| MW (Free Base) | 144.17 g/mol |

| pKa (Est.) | ~4.9 (Quinoline N), ~4.2 (Aniline N) |

| Solubility | Water (High), DMSO (High), DCM (Low - Salt), DCM (High - Free Base) |

Core Protocol: Salt Neutralization ("Activation")

Context: The HCl salt is acidic. Direct addition to base-sensitive reactions or organometallic cycles (like Buchwald-Hartwig) without neutralization will kill the catalyst or stall the reaction.

Decision Matrix:

-

Method A (In-situ): Use for Amide Couplings and simple nucleophilic substitutions.

-

Method B (Isolation): Mandatory for Pd-catalyzed reactions (Buchwald-Hartwig) where amine salts can poison the catalyst or alter ligand coordination.

Method A: In-Situ Neutralization (General Protocol)

-

Dissolve Quinolin-6-amine HCl (1.0 equiv) in the reaction solvent (DMF or DMSO).

-

Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.1–1.5 equiv).

-

Stir for 15 minutes at Room Temperature (RT).

-

Observation: The solution may darken slightly as the free amine is liberated.

-

Proceed immediately to add the electrophile.

Method B: Free Base Isolation (High Purity)

-

Suspend Quinolin-6-amine HCl (10 g) in water (50 mL).

-

Slowly add 1M NaOH until pH > 10. The solid will dissolve and then reprecipitate as the free base.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Result: Pale yellow to brown solid. Store under inert gas (Argon/Nitrogen).

Application 1: Amide Coupling (Drug Discovery)

Objective: Synthesize a quinoline-based amide (common in kinase inhibitor scaffolds) using HATU activation.

Mechanism: The carboxylate is activated by HATU to form an active ester, which is then attacked by the 6-amino group.

Protocol:

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration).

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes at RT to form the activated ester.

-

Amine Addition: Add Quinolin-6-amine HCl (1.0 equiv) directly to the mixture.

-

Base Adjustment: Immediately add an additional 1.2 equiv of DIPEA.

-

Note: This second portion neutralizes the HCl salt, allowing the amine to react. Total Base = 3.2 equiv.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). -

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Application 2: Schiff Base Ligand Synthesis

Objective: Synthesis of N,N-donor ligands for metal complexation (e.g., with 2-Pyridinecarboxaldehyde).

Scientific Insight: Aniline derivatives form stable imines (Schiff bases) with aromatic aldehydes. The quinoline nitrogen provides a secondary coordination site, making these "bidentate" or "tridentate" ligands.

Protocol:

-

Preparation: Dissolve Quinolin-6-amine HCl (1.0 equiv) in Ethanol (EtOH).

-

Neutralization: Add Sodium Acetate (NaOAc) (1.1 equiv).

-

Why NaOAc? It buffers the solution. Strong bases like NaOH can trigger aldol condensation side reactions of the aldehyde.

-

-

Addition: Add the Aromatic Aldehyde (1.0 equiv).

-

Reflux: Heat to reflux (80°C) for 3–6 hours.

-

Isolation: Cool to RT. The Schiff base often precipitates. Filter and wash with cold EtOH.

-

If no precipitate: Evaporate solvent and recrystallize from EtOH/Hexane.

-

Application 3: Buchwald-Hartwig Amination[2]

Objective: Palladium-catalyzed C-N bond formation with an aryl halide.

Critical Requirement: Use Method B (Isolation) from Section 2. Do not use the HCl salt directly; the chloride ions can displace ligands on the Palladium, and the amine salt is not nucleophilic.

Protocol:

-

Catalyst System:

(2 mol%) and BINAP or Xantphos (4 mol%). -

Substrates: Aryl Bromide (1.0 equiv), Quinolin-6-amine (Free Base) (1.2 equiv).

-

Base:

or-

Note:

is faster but incompatible with electrophilic functional groups (esters/ketones). Use

-

-

Solvent: Toluene or 1,4-Dioxane (degassed).

-

Conditions: Heat at 100°C under Argon for 12–18 hours.

-

Workup: Filter through a Celite pad, concentrate, and purify via chromatography.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling the HCl salt.

Caption: Decision matrix for neutralizing Quinolin-6-amine HCl based on downstream sensitivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Incomplete neutralization of HCl salt. | Ensure at least 2.5–3.0 equivalents of base (DIPEA) are used. The first equivalent only removes the HCl. |

| Catalyst Death (Buchwald) | Chloride poisoning from salt. | Must use Method B (Isolation) to remove chloride ions before adding Pd catalyst. |

| No Precipitate (Schiff Base) | High solubility of product. | Evaporate ethanol and triturate with cold Hexane or Diethyl Ether to induce crystallization. |

| Darkening/Tars | Oxidation of free amine. | Perform all reactions under Nitrogen/Argon. Store free base in the dark. |

References

-

Synthesis of Quinoline Derivatives

- Journal of Natural Products, 2023.

-

Amide Coupling Protocols (General)

-

Organic Process Research & Development, 2016.[1] "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals."

-

-

Schiff Base Complexes

- Asian Journal of Research in Chemistry, 2010. "Synthesis, Spectral...

-

Buchwald-Hartwig Amination of Quinolines

-

The Journal of Organic Chemistry, 2008.[2] "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline."

-

-

Chemical Properties & Safety

- PubChem D

Sources

Application Notes and Protocols for Utilizing Quinolin-6-amine Hydrochloride in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoline motif is a cornerstone in the architecture of numerous therapeutic agents, demonstrating remarkable versatility and a privileged status in medicinal chemistry.[1][2] Among its derivatives, Quinolin-6-amine hydrochloride presents itself not as a standalone cytotoxic agent, but as a pivotal starting scaffold for the rational design and synthesis of novel and potent anticancer therapeutics.[3] This guide provides an in-depth exploration of the scientific rationale and practical methodologies for leveraging Quinolin-6-amine hydrochloride as a foundational element in cancer-focused drug discovery programs. We will delve into the mechanistic underpinnings of quinoline-based anticancer activity, furnish detailed protocols for the evaluation of newly synthesized derivatives, and offer insights into the causality behind experimental choices, thereby empowering researchers to unlock the therapeutic potential of this versatile pharmacophore.

The Scientific Imperative: Why Quinolin-6-amine Hydrochloride as a Starting Point?

The therapeutic landscape of oncology is in constant pursuit of novel chemical entities that can selectively target cancer cells while minimizing off-target toxicities. The quinoline ring system has consistently emerged as a fruitful starting point for such endeavors.[4] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of various functional groups, enabling interactions with a wide array of biological targets.

Quinolin-6-amine hydrochloride offers several strategic advantages for the medicinal chemist:

-

A Versatile Handle for Derivatization: The primary amine at the 6-position is a nucleophilic center ripe for a multitude of chemical transformations. This allows for the systematic introduction of diverse side chains and pharmacophoric elements to probe structure-activity relationships (SAR).

-

A Proven Pharmacophore: The broader class of quinoline derivatives has yielded clinically approved anticancer drugs and a wealth of investigational agents with diverse mechanisms of action, including:

-

Kinase Inhibition: Targeting key signaling pathways often dysregulated in cancer.

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics and inducing mitotic arrest.[5]

-

DNA Intercalation and Topoisomerase Inhibition: Directly interfering with DNA replication and repair in rapidly dividing cancer cells.[6]

-

Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[7]

-

-

Modulation of the Tumor Microenvironment: Certain quinoline derivatives have been shown to inhibit processes like angiogenesis, which are crucial for tumor growth and metastasis.[4]

This application note will guide the researcher through a logical workflow, from the initial chemical modification of Quinolin-6-amine hydrochloride to the comprehensive in vitro and in vivo evaluation of the resulting novel compounds.

Conceptual Workflow for Drug Discovery

The journey from a simple scaffold like Quinolin-6-amine hydrochloride to a potential clinical candidate is a multi-step, iterative process. The following diagram illustrates a conceptual workflow that will be elaborated upon in the subsequent sections.

Figure 1: Conceptual workflow for the development of anticancer agents from Quinolin-6-amine hydrochloride.

Phase 1: Synthesis of Novel Quinoline Derivatives

The foundational step in this workflow is the chemical modification of the 6-amino group of quinoline. This primary amine serves as a versatile anchor for introducing a variety of substituents to explore the chemical space and identify moieties that confer potent and selective anticancer activity.

Rationale for Synthetic Strategies

The choice of synthetic route should be guided by the desire to create a diverse library of compounds with varying physicochemical properties (e.g., size, lipophilicity, hydrogen bonding capacity). Common and robust reactions starting from the 6-amino group include:

-

Amide Coupling: Reacting Quinolin-6-amine with a library of carboxylic acids or their activated derivatives (e.g., acid chlorides, acyl fluorides) to generate a series of N-(quinolin-6-yl)amides. This introduces a planar amide bond that can participate in hydrogen bonding and directs substituents in a defined geometry.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines. This strategy allows for the introduction of more flexible linkers and a variety of aliphatic and aromatic substituents.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, which are known to be effective zinc-binding groups and are present in a number of enzyme inhibitors.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates, respectively, to introduce functionalities capable of extensive hydrogen bonding.

General Protocol for Amide Coupling

This protocol provides a general framework for the synthesis of an amide derivative of Quinolin-6-amine.

-

Solubilization: Dissolve Quinolin-6-amine hydrochloride (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrochloride salt and free the primary amine.

-

Activating Agent: In a separate flask, dissolve the carboxylic acid of interest (1.1 equivalents) in the same solvent. Add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and an additional equivalent of base. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Coupling Reaction: Add the activated carboxylic acid solution dropwise to the solution of Quinolin-6-amine.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase 2: In Vitro Screening and Mechanistic Elucidation

Once a library of derivatives has been synthesized, the next critical phase is to assess their biological activity in vitro.[8] This involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most promising compounds.

Initial Cytotoxicity Screening: Cell Viability Assays

The initial goal is to identify compounds that exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines. The choice of cell lines should ideally represent a variety of cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[9]

-

MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance is measured.

-

XTT Assay: Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the solubilization step.[10]

The selection between MTT and XTT often comes down to laboratory preference and the specific cell lines being used, as some cells may have lower metabolic rates that are better suited to one assay over the other.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[11]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound using non-linear regression analysis.

Table 1: Example Data Presentation for Cytotoxicity Screening

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Q6A-001 | MCF-7 (Breast) | > 50 |

| Q6A-002 | A549 (Lung) | 12.5 |

| Q6A-003 | HCT116 (Colon) | 5.2 |

| Doxorubicin | HCT116 (Colon) | 0.8 |

Elucidating the Mechanism of Cell Death: Apoptosis Assays

For compounds that demonstrate significant cytotoxicity, the next step is to determine if they are inducing programmed cell death (apoptosis) or necrosis.

This flow cytometry-based assay is a robust method for differentiating between healthy, apoptotic, and necrotic cells.[13]

-

Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.

By using both stains simultaneously, we can distinguish four cell populations:

-

Annexin V- / PI- : Live, healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Centrifuge the cell suspension and wash the cell pellet once with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-